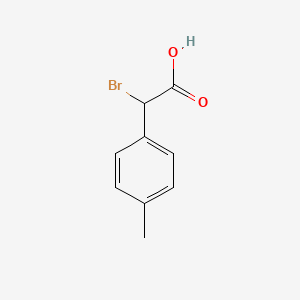

Bromo(4-methylphenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromo(4-methylphenyl)acetic acid: is an organic compound with the molecular formula C9H9BrO2 It is a derivative of phenylacetic acid, where a bromine atom is substituted at the para position of the phenyl ring and a methyl group is attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Bromination of 4-methylphenylacetic acid: One common method involves the bromination of 4-methylphenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrially, bromo(4-methylphenyl)acetic acid can be produced through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Bromo(4-methylphenyl)acetic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-methylphenylacetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution: Formation of 4-methylphenylacetic acid derivatives.

Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.

Reduction: Formation of 4-methylphenylacetic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

Bromo(4-methylphenyl)acetic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds. Notably:

- Antibacterial Agents : It has been utilized in the synthesis of pyrazine derivatives that exhibit antibacterial properties against various strains, including multidrug-resistant Salmonella Typhimurium and Escherichia coli. Studies have shown that these derivatives can enhance the efficacy of existing antibiotics through synergistic effects .

- Anti-cancer Research : The compound has also been investigated for its potential role in developing anti-cancer agents. For example, its derivatives have been tested for cytotoxicity against cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Agrochemical Applications

This compound is employed in the formulation of certain agrochemicals. Its derivatives are known to be effective as herbicides and fungicides, contributing to crop protection strategies. The compound's ability to modify biological pathways in plants makes it valuable for developing selective herbicides that target specific weeds without harming crops.

Case Study 1: Antibacterial Activity

In a study published in the European Journal of Organic Chemistry, researchers synthesized several bromo-substituted phenylacetic acids and evaluated their antibacterial activity. The results indicated that this compound derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential use in antibiotic formulations .

Case Study 2: Synthesis of Pyrazine Derivatives

Another study explored the synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide via Suzuki cross-coupling reactions. This research highlighted the compound's versatility as a building block for complex organic molecules with potential pharmacological applications .

Mécanisme D'action

The mechanism of action of bromo(4-methylphenyl)acetic acid depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific drug or application.

Comparaison Avec Des Composés Similaires

4-Bromophenylacetic acid: Similar structure but lacks the methyl group.

4-Methylphenylacetic acid: Similar structure but lacks the bromine atom.

Bromoacetic acid: Lacks the phenyl and methyl groups.

Uniqueness:

Bromo(4-methylphenyl)acetic acid: is unique due to the presence of both bromine and methyl groups on the phenylacetic acid backbone. This combination of substituents can influence its reactivity and applications, making it a valuable compound in organic synthesis and pharmaceuticals.

Activité Biologique

Bromo(4-methylphenyl)acetic acid is a brominated derivative of phenylacetic acid, which has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10BrO2 and a molecular weight of approximately 229.07 g/mol. The presence of the bromine atom in the structure influences its reactivity and biological activity, particularly through electrophilic aromatic substitution mechanisms.

Target Enzymes: Similar compounds have been shown to inhibit key enzymes such as collagenase and elastase, which are involved in inflammatory processes.

Biochemical Pathways: Brominated phenylacetic acids can participate in various biochemical pathways, potentially affecting inflammation and tumor growth.

Pharmacokinetics: The solid physical form and molecular weight suggest reasonable bioavailability, which is crucial for therapeutic applications.

Antitumor Effects

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various human cancer cell lines. The compound was tested against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Results indicated a dose-dependent inhibition of cell growth across these lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 42.8 ± 8.2 |

| NCI-H460 | 94.0 ± 8.7 |

| SF-268 | 94.0 ± 7.0 |

Doxorubicin was used as a positive control, demonstrating the efficacy of this compound in comparison to established chemotherapeutics .

Anti-inflammatory Activity

Brominated compounds are known to exhibit anti-inflammatory properties by inhibiting enzymes that contribute to inflammatory responses. This compound's potential to inhibit collagenase and elastase suggests it may reduce inflammation in various pathological conditions.

Case Studies

- In Vitro Studies on Tumor Cell Lines : A study evaluated the effects of several compounds, including this compound, on the growth of human tumor cell lines. The compound showed significant inhibitory effects, particularly against MCF-7 cells, indicating its potential as an anticancer agent .

- Enzyme Inhibition Studies : Research indicated that this compound could act as an inhibitor of alkaline phosphatase, further supporting its role in modulating biochemical pathways associated with inflammation and cancer progression .

Propriétés

IUPAC Name |

2-bromo-2-(4-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPMVQRILWFYCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616017 |

Source

|

| Record name | Bromo(4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25297-16-9 |

Source

|

| Record name | Bromo(4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.